molecular formula C10H8F2O2 B1413698 3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid CAS No. 1807329-65-2

3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid

Cat. No.: B1413698
CAS No.: 1807329-65-2
M. Wt: 198.17 g/mol
InChI Key: RXXRJYVPABCBEY-UHFFFAOYSA-N
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Description

3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluoromethylphenyl group attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid typically involves the reaction of 2,6-difluoro-4-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of difluoromethylbenzoic acid or difluoromethylbenzophenone.

    Reduction: Formation of 3-(2,6-difluoro-4-methylphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The propenoic acid moiety can participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluoro-5-methylphenyl)prop-2-enoic acid
  • 3-(2,6-Difluoro-4-chlorophenyl)prop-2-enoic acid
  • 3-(2,6-Difluoro-4-ethylphenyl)prop-2-enoic acid

Uniqueness

3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid is unique due to the specific positioning of the difluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

3-(2,6-difluoro-4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXRJYVPABCBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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